7-Aminoquinoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Aminoquinoline-5-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-aminoquinoline-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacob and Friedländer synthesis methods are classical protocols used for constructing the quinoline scaffold . These methods often involve the use of transition metal catalysts, ionic liquids, or green solvents to enhance the reaction efficiency and yield .
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, typically involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Aminoquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
7-Aminoquinoline-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-aminoquinoline-5-carboxylic acid involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in cell death . Additionally, quinoline derivatives can interfere with hemozoin polymerization in malaria parasites, leading to the accumulation of toxic heme and parasite death .
Comparison with Similar Compounds
- Quinoline-5-carboxylic acid
- 8-Hydroxyquinoline
- Chloroquine
Comparison: 7-Aminoquinoline-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoline derivatives . For example, chloroquine is primarily known for its antimalarial activity, while 8-hydroxyquinoline exhibits strong antimicrobial properties . The presence of the amino group in this compound allows for further functionalization, making it a versatile scaffold for drug development .
Properties
IUPAC Name |
7-aminoquinoline-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-6-4-8(10(13)14)7-2-1-3-12-9(7)5-6/h1-5H,11H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUUCCOJYSYZCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2N=C1)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.